N-(naphthalen-2-yl)-3,5-dinitrobenzamide
Description
N-(Naphthalen-2-yl)-3,5-dinitrobenzamide is a synthetic aromatic amide derivative characterized by a naphthalene moiety linked to a 3,5-dinitrobenzamide group. The synthesis typically involves multi-step reactions, including substitution and conjugation processes. For example, intermediates like N-(5-chloropentyl)-3,5-dinitrobenzamide are prepared via refluxing with thionyl chloride and toluene, achieving yields up to 97% . Subsequent modifications, such as azide-to-amine transformations using catalysts like DMF or PPh3, enable further functionalization for biological testing .
The compound’s antitubercular efficacy is quantified through minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values, which are critical for evaluating its potency against Mycobacterium tuberculosis . Its nitro groups and aromatic backbone contribute to electron-deficient properties, making it a candidate for interactions with microbial enzymes or biosensor applications .
Properties
CAS No. |
36360-16-4 |
|---|---|
Molecular Formula |
C17H11N3O5 |
Molecular Weight |
337.29 g/mol |
IUPAC Name |
N-naphthalen-2-yl-3,5-dinitrobenzamide |
InChI |
InChI=1S/C17H11N3O5/c21-17(13-8-15(19(22)23)10-16(9-13)20(24)25)18-14-6-5-11-3-1-2-4-12(11)7-14/h1-10H,(H,18,21) |
InChI Key |
CIGDLGBHQMLOAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(naphthalen-2-yl)-3,5-dinitrobenzamide typically involves the reaction of 2-naphthylamine with 3,5-dinitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(naphthalen-2-yl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(naphthalen-2-yl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets in biological systems. For instance, it has been shown to inhibit certain enzymes, leading to its potential use as a therapeutic agent. The compound’s nitro groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Table 1: Structural Comparison of 3,5-Dinitrobenzamide Derivatives
| Compound Name | Substituent(s) on Amide Nitrogen | Key Functional Groups | Primary Application |
|---|---|---|---|
| N-(Naphthalen-2-yl)-3,5-dinitrobenzamide | Naphthalen-2-yl | Nitro, benzamide | Antitubercular agents |
| N-(5-Azidopentyl)-3,5-dinitrobenzamide (3) | 5-Azidopentyl | Azide, nitro | Antitubercular intermediates |
| N-(4-Hydroxyphenyl)-3,5-dinitrobenzamide | 4-Hydroxyphenyl | Hydroxyl, nitro | Biosensor development |
| DNB1 (N-(2-(4-methoxyphenoxy)ethyl)-3,5-dinitrobenzamide) | 2-(4-Methoxyphenoxy)ethyl | Methoxy, nitro | Intracellular M. tuberculosis inhibition |
| N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide | Sulfamoyl-thiadiazole-phenyl | Sulfamoyl, thiadiazole, nitro | Antimicrobial (broad-spectrum) |
Key Observations:
Antitubercular Efficacy: this compound and DNB1 exhibit potent activity against M.
Structural-Activity Relationships :
- Electron-withdrawing groups (e.g., nitro) enhance interactions with microbial enzymes like DprE1 in M. tuberculosis .
- Hydrophobic substituents (e.g., naphthalen-2-yl) improve membrane permeability, critical for antitubercular activity .
Diverse Applications : Derivatives like N-(4-hydroxyphenyl)-3,5-dinitrobenzamide are repurposed for biosensors due to redox-active nitro groups .
Biological Activity
N-(naphthalen-2-yl)-3,5-dinitrobenzamide is a synthetic compound notable for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews its biological activity based on diverse research findings, including case studies, toxicity evaluations, and its interactions with biological targets.
Chemical Structure and Properties
This compound has a molecular formula of CHNO and a molecular weight of approximately 338.27 g/mol. The compound features a naphthalene moiety substituted with a 3,5-dinitrobenzamide group, which contributes to its chemical reactivity and potential biological activity. The presence of two nitro groups enhances its interaction with various biological targets, making it a candidate for further pharmacological studies.
Anticancer Potential
Research indicates that this compound may exhibit anticancer properties . Similar compounds have shown efficacy in inhibiting cancer cell proliferation by interacting with key enzymes or receptors involved in tumor growth pathways. For instance, studies employing molecular docking techniques suggest that this compound could effectively bind to targets implicated in cancer progression.
Table 1: Comparison of Similar Compounds and Their Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(naphthalen-1-yl)-3,5-dinitrobenzamide | Similar naphthalene core; different position | Potential anticancer activity |
| 2-Naphthalenol, 2-(3,5-dinitrobenzoate) | Naphthalene with ester functionality | Antimicrobial properties |
| 2-(Methylamino)-N-(naphthalen-1-yl)-3,5-dinitrobenzamide | Methylamino group addition | Increased cytotoxicity observed |
| N-(2-aminoethyl)-3,5-dinitrobenzamide | Aminoethyl substituent | Enhanced biological activity |
Toxicity Studies
A significant aspect of the research on this compound is the evaluation of its toxicity. A study conducted on a related compound, naphthalen-2-yl 3,5-dinitrobenzoate (SF1), provided insights into the potential toxicity profile of compounds within this chemical class. Acute toxicity was assessed using an oral dose of 2000 mg/kg in rats, revealing minor liver dysfunction but no significant teratogenic effects at lower doses (40 mg/kg) during pregnancy .
Table 2: Toxicity Evaluation Summary
| Study Type | Dose (mg/kg) | Observations |
|---|---|---|
| Acute Toxicity | 2000 | Minor liver dysfunction noted |
| Subacute Toxicity | 5 - 40 | Increased alkaline phosphatase and bilirubin |
| Teratogenicity | 40 | No skeletal abnormalities or early abortions |
The mechanism underlying the biological activity of this compound likely involves redox reactions facilitated by the nitro groups. These reactions can generate reactive intermediates capable of interacting with cellular macromolecules such as DNA and proteins. Such interactions may lead to apoptosis in cancer cells and modulation of various biochemical pathways .
Case Studies and Research Findings
Recent studies have highlighted the promising applications of this compound derivatives in drug development. For example, derivatives have been synthesized that exhibit enhanced cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells. The apoptotic mechanisms were linked to the upregulation of caspase proteins involved in programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
